molecular formula C22H24N4O3 B11183044 1-methyl-3-(1-(2-phenoxyacetyl)piperidin-4-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one

1-methyl-3-(1-(2-phenoxyacetyl)piperidin-4-yl)-4-phenyl-1H-1,2,4-triazol-5(4H)-one

Cat. No.: B11183044
M. Wt: 392.5 g/mol
InChI Key: BJPJRLSJZRGELU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-METHYL-3-[1-(2-PHENOXYACETYL)PIPERIDIN-4-YL]-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE is a complex organic compound that features a piperidine ring, a phenoxyacetyl group, and a triazolone moiety

Preparation Methods

The synthesis of 1-METHYL-3-[1-(2-PHENOXYACETYL)PIPERIDIN-4-YL]-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE typically involves a multistep processThe reaction conditions usually involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial production methods for this compound would likely involve optimization of the synthetic route to scale up the process, ensuring cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated systems to streamline the production process .

Chemical Reactions Analysis

1-METHYL-3-[1-(2-PHENOXYACETYL)PIPERIDIN-4-YL]-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering the biological activity of the compound.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .

Scientific Research Applications

1-METHYL-3-[1-(2-PHENOXYACETYL)PIPERIDIN-4-YL]-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-METHYL-3-[1-(2-PHENOXYACETYL)PIPERIDIN-4-YL]-4-PHENYL-4,5-DIHYDRO-1H-1,2,4-TRIAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, inhibiting or activating their function. This interaction can lead to various biological effects, such as antiproliferative activity against cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and the modifications made to the compound .

Properties

Molecular Formula

C22H24N4O3

Molecular Weight

392.5 g/mol

IUPAC Name

2-methyl-5-[1-(2-phenoxyacetyl)piperidin-4-yl]-4-phenyl-1,2,4-triazol-3-one

InChI

InChI=1S/C22H24N4O3/c1-24-22(28)26(18-8-4-2-5-9-18)21(23-24)17-12-14-25(15-13-17)20(27)16-29-19-10-6-3-7-11-19/h2-11,17H,12-16H2,1H3

InChI Key

BJPJRLSJZRGELU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=N1)C2CCN(CC2)C(=O)COC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.